
Bis(N,N,N-trihexylhexan-1-aminium) sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(N,N,N-trihexylhexan-1-aminium) sulfate: is a chemical compound known for its unique properties and applications in various fields. It is a quaternary ammonium compound with a sulfate counterion, which contributes to its stability and reactivity. This compound is often used in scientific research and industrial applications due to its surfactant properties and ability to form stable complexes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(N,N,N-trihexylhexan-1-aminium) sulfate typically involves the quaternization of hexylamine derivatives with hexyl halides, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Organic solvents such as dichloromethane or ethanol are commonly used.
Catalysts: Phase transfer catalysts can be employed to enhance the reaction rate.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions: Bis(N,N,N-trihexylhexan-1-aminium) sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: Nucleophilic substitution reactions are common, where the sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various quaternary ammonium salts.
科学的研究の応用
Chemistry: Bis(N,N,N-trihexylhexan-1-aminium) sulfate is used as a surfactant in chemical reactions to enhance solubility and reactivity of hydrophobic compounds. It is also employed in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study cell membrane interactions due to its amphiphilic nature. It can disrupt lipid bilayers, making it useful in membrane protein studies.
Industry: In industrial applications, this compound is used in the production of detergents, emulsifiers, and corrosion inhibitors. Its ability to form stable emulsions makes it valuable in various manufacturing processes.
作用機序
The mechanism of action of Bis(N,N,N-trihexylhexan-1-aminium) sulfate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic structure allows it to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-bound proteins. This disruption can lead to changes in cell permeability and signaling pathways.
類似化合物との比較
Hexamethylene-1,6-bis(N-dodecyl-N,N-dimethylammonium bromide): Another quaternary ammonium compound with similar surfactant properties.
Tetrahexylammonium hydrogen sulfate: A related compound with a different counterion but similar applications.
Uniqueness: Bis(N,N,N-trihexylhexan-1-aminium) sulfate stands out due to its specific chain length and sulfate counterion, which provide unique solubility and reactivity characteristics. Its ability to form stable complexes and emulsions makes it particularly valuable in both research and industrial applications.
特性
CAS番号 |
111951-07-6 |
|---|---|
分子式 |
C48H104N2O4S |
分子量 |
805.4 g/mol |
IUPAC名 |
tetrahexylazanium;sulfate |
InChI |
InChI=1S/2C24H52N.H2O4S/c2*1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h2*5-24H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChIキー |
KMXYYFRWQNNPDG-UHFFFAOYSA-L |
正規SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


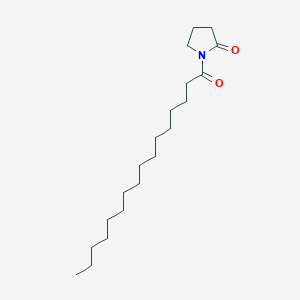
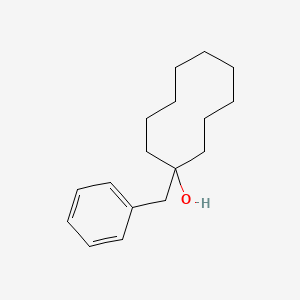
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
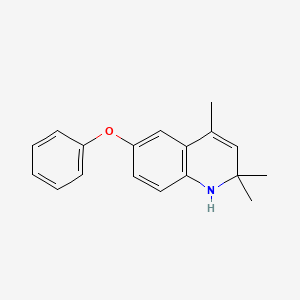
![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)

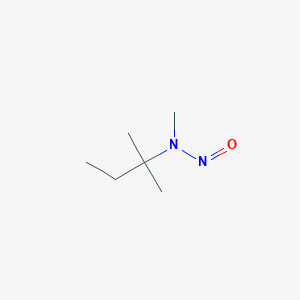

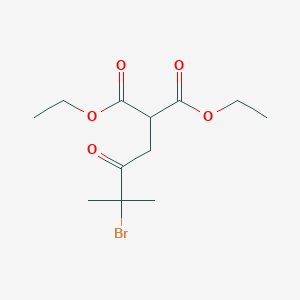
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
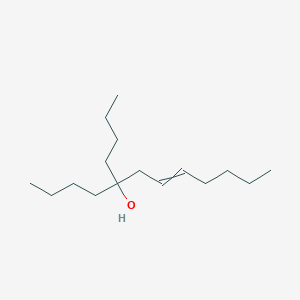

![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)

